molecular formula C13H19N3O4 B11757754 methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate

methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate

Cat. No.: B11757754
M. Wt: 281.31 g/mol
InChI Key: CZZVSQGEZNPFOM-OIKLOGQESA-N
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Description

Methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Synthesis of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Coupling of the Rings: The pyrrolidine and oxazole rings are coupled through amide bond formation or other suitable coupling reactions.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the oxazole ring.

    Methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)propanoate: Similar structure but lacks the pyrrolidine ring.

Uniqueness

Methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate is unique due to the presence of both the pyrrolidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications in various fields.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate

InChI

InChI=1S/C13H19N3O4/c1-8(17)16-7-3-4-9(16)11(10-5-6-15-20-10)12(14)13(18)19-2/h5-6,9,11-12H,3-4,7,14H2,1-2H3/t9-,11?,12?/m1/s1

InChI Key

CZZVSQGEZNPFOM-OIKLOGQESA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(C2=CC=NO2)C(C(=O)OC)N

Canonical SMILES

CC(=O)N1CCCC1C(C2=CC=NO2)C(C(=O)OC)N

Origin of Product

United States

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